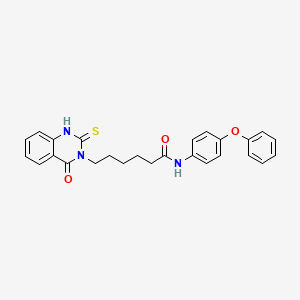

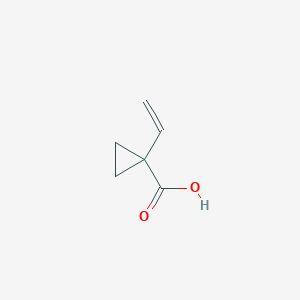

Acide 1-éthénylcyclopropane-1-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethenylcyclopropane-1-carboxylic acid is a compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Synthesis Analysis

The synthesis of 1-Ethenylcyclopropane-1-carboxylic acid involves the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle .Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis

The last step of ethylene biosynthesis is catalyzed by the non-heme iron containing 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase (ACCO) via the oxidation of ACC in the presence of dioxygen and ascorbate . The products of the reaction are ethylene and cyanoformate (which is further converted into HCN and CO2) .Physical and Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Applications De Recherche Scientifique

Biosynthèse et signalisation de l'éthylène

L'ACC sert de précurseur direct de l'éthylène, une hormone végétale essentielle qui régule divers processus de développement et réponses aux stress environnementaux. Voici comment l'ACC s'insère dans la voie de biosynthèse de l'éthylène :

- Voie de biosynthèse de l'éthylène :

- Les protéines ACO (codées par les gènes ACO1 à 5 chez Arabidopsis) jouent un rôle crucial dans ce processus .

- Alors que l'ACC est traditionnellement considéré comme un précurseur de l'éthylène, des preuves récentes suggèrent qu'il a des fonctions indépendantes de l'éthylène :

Tolérance au détrempe

L'ACC a été lié à la tolérance au détrempe chez les plantes. Les chercheurs ont observé que les plants de tomate détrempés présentaient un transport de l'ACC vers les pousses, sa conversion en éthylène et une épinastie des feuilles. Cette découverte souligne le rôle de l'ACC dans les conditions de détrempe .

Atténuation du stress thermique

Il a été démontré qu'un prétraitement avec de l'ACC pendant une semaine atténuait les impacts négatifs du stress thermique. L'ACC semble améliorer la résilience des plantes dans des conditions de températures élevées .

Maturation et développement des fruits

L'ACC joue un rôle crucial dans la maturation des fruits. L'expression de LE-ACS1A et LE-ACS6 dans les fruits verts, suivie de l'implication du facteur de transcription MADS-Box RIN (RIPENING INHIBITOR), influence la biosynthèse de l'éthylène pendant la maturation des fruits .

En résumé, l'acide 1-aminocyclopropane-1-carboxylique n'est pas seulement un précurseur de l'éthylène, mais aussi un acteur multiforme dans la croissance, les réponses au stress et le développement des plantes. Ses diverses applications continuent d'intriguer les chercheurs dans divers domaines. 🌱🔬 .

Mécanisme D'action

Target of Action

The primary target of 1-Ethenylcyclopropane-1-carboxylic acid (ACC) is the ethylene biosynthesis pathway in plants . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Mode of Action

ACC interacts with its targets, ACSs and ACOs, to facilitate the production of ethylene, a plant hormone . This interaction results in changes in the plant’s growth and development, including germination, leaf and floral senescence and abscission, fruit ripening, and responses to biotic and abiotic stresses .

Biochemical Pathways

The biochemical pathway affected by ACC is the ethylene biosynthesis pathway . The biosynthesis starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to ACC, which is catalyzed by ACS . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACO .

Pharmacokinetics

It is known that acc can be conjugated to three different derivatives . ACC can also be metabolized by bacteria using ACC-deaminase, favoring plant growth and lowering stress susceptibility . ACC is also subjected to a sophisticated transport mechanism to ensure local and long-distance ethylene responses .

Result of Action

The molecular and cellular effects of ACC’s action are primarily related to the production of ethylene. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . These include germination, leaf and floral senescence and abscission, fruit ripening, and the response to various stresses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ACC. For example, ACC formation differs in response to developmental, hormonal, and environmental cues . Additionally, exogenous ethylene or ACC may increase stress tolerance of plants in long-term experiments .

Safety and Hazards

Orientations Futures

Ethylene and its precursor 1-aminocyclopropane-1-carboxylic acid (ACC) actively participate in plant developmental, defense and symbiotic programs . In this sense, ethylene and ACC play a central role in the regulation of bacterial colonization (rhizospheric, endophytic, and phyllospheric) by the modulation of plant immune responses and symbiotic programs, as well as by modulating several developmental processes, such as root elongation .

Analyse Biochimique

Biochemical Properties

1-Ethenylcyclopropane-1-carboxylic acid plays a crucial role in biochemical reactions . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This compound interacts with various enzymes, proteins, and other biomolecules, significantly influencing their function and activity .

Cellular Effects

The effects of 1-Ethenylcyclopropane-1-carboxylic acid on various types of cells and cellular processes are profound . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Ethenylcyclopropane-1-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, significantly influencing the biochemical landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethenylcyclopropane-1-carboxylic acid change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .

Dosage Effects in Animal Models

The effects of 1-Ethenylcyclopropane-1-carboxylic acid vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

1-Ethenylcyclopropane-1-carboxylic acid is involved in several metabolic pathways . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 1-Ethenylcyclopropane-1-carboxylic acid within cells and tissues involve specific transporters or binding proteins . It has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-Ethenylcyclopropane-1-carboxylic acid and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

1-ethenylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-6(3-4-6)5(7)8/h2H,1,3-4H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOBSLHNWIVQJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343268-26-8 |

Source

|

| Record name | 1-ethenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide](/img/structure/B2390286.png)

![3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2390291.png)

![3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2390302.png)

![4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390305.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390307.png)